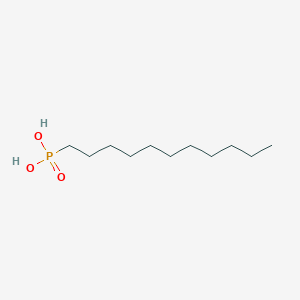
Undecylphosphonic acid
Vue d'ensemble
Description
Undecylphosphonic acid is a chemical compound with the molecular formula C11H25O3P . It has a molecular weight of 236.29 . It is characterized by a phosphorus atom bonded to three oxygen atoms and a carbon atom .
Synthesis Analysis
The synthesis of phosphonic acid from dialkyl phosphonates can be prepared under acidic conditions . Another method involves the interaction of α-olefin vinylidene dimers with H3PO2 in an isopropanol medium at 90°C .
Molecular Structure Analysis
Undecylphosphonic acid contains a total of 39 bond(s); 14 non-H bond(s), 1 multiple bond(s), 10 rotatable bond(s), 1 double bond(s), 2 hydroxyl group(s) and 1 phosphonate(s) .
Physical And Chemical Properties Analysis
Undecylphosphonic acid is a solid substance at 20 degrees Celsius . It has a melting point ranging from 100.0 to 104.0 °C .
Applications De Recherche Scientifique
Phosphonic acids, characterized by a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom, are employed for many applications due to their structural analogy with the phosphate moiety or to their coordination or supramolecular properties .
Here are some general applications of phosphonic acids :
Undecylphosphonic acid is a type of phosphonic acid, and while specific applications for this compound are not readily available, phosphonic acids in general have a wide range of applications due to their unique properties . Here are some additional applications of phosphonic acids:
-
Water Treatment : Phosphonic acids are used as chelating agents and scale inhibitors in water treatment processes. They help prevent mineral deposits in pipes and machinery .
-
Agriculture : Certain derivatives of phosphonic acid are used as herbicides or fungicides, proving very effective in plant protection .
-
Medicine : Phosphonic acid compounds, particularly those that mimic naturally occurring biomolecules, have found significant use in medicinal chemistry, including antiviral and antibacterial applications .
-
Production and Synthesis : Phosphonic acids can be synthesized through a modified Mannich reaction, which involves the reaction of phosphorous acid with formaldehyde and a primary or secondary amine, resulting in an aminomethylphosphonic acid . They can also be produced from dialkyl phosphites and acyl chloride .
-
Environmental Impact : Phosphonic acid can potentially impact the environment. If not properly managed, it can enter water systems and disturb aquatic life. As it is often used in agriculture, its potential to contaminate groundwater systems is a concern that needs careful monitoring and management .
-
Regulations and Safety Measures : Given its potential hazards, the handling and disposal of phosphonic acid are regulated in many countries .
While specific applications for Undecylphosphonic acid are not readily available, phosphonic acids in general have a wide range of applications due to their unique properties . Here are some additional applications of phosphonic acids:
-
Water Treatment : Phosphonic acids are widely used in various industries such as water treatment, where they serve as chelating agents and scale inhibitors, helping to prevent mineral deposits in pipes and machinery .
-
Agriculture : Certain derivatives of phosphonic acid are utilized as herbicides or fungicides, proving very effective in plant protection .
-
Medicine : Phosphonic acid compounds, particularly those that mimic naturally occurring biomolecules, have found significant use in medicinal chemistry, including antiviral and antibacterial applications .
-
Production and Synthesis : Phosphonic acids can be synthesized through a modified Mannich reaction, which involves the reaction of phosphorous acid with formaldehyde and a primary or secondary amine, resulting in an aminomethylphosphonic acid . They can also be produced from dialkyl phosphites and acyl chloride .
-
Environmental Impact : Phosphonic acid can potentially impact the environment. If not properly managed, it can enter water systems and disturb aquatic life. As it is often used in agriculture, its potential to contaminate groundwater systems is a concern that needs careful monitoring and management .
-
Regulations and Safety Measures : Given its potential hazards, the handling and disposal of phosphonic acid are regulated in many countries .
Safety And Hazards
Propriétés
IUPAC Name |
undecylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25O3P/c1-2-3-4-5-6-7-8-9-10-11-15(12,13)14/h2-11H2,1H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKIQHTGBORJXKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10622515 | |
| Record name | Undecylphosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Undecylphosphonic acid | |
CAS RN |
5137-69-9 | |
| Record name | Undecylphosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Undecylphosphonic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1-Methylcyclohexyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B1603540.png)



